5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both chloro and sulfonamide groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Mechanism of Action
Target of Action
It is known that sulfonamide drugs, which this compound is a derivative of, typically target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA growth and cell division .
Mode of Action
Based on the known action of sulfonamides, it can be inferred that this compound may inhibit and replace paba in the enzyme dihydropteroate synthetase, eventually inhibiting the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibiting bacterial dna growth and cell division .
Biochemical Pathways
It is known that sulfonamides interfere with the folate synthesis pathway in bacteria, leading to the inhibition of bacterial growth .
Pharmacokinetics
The compound’s molecular weight is 20966 , which may influence its absorption and distribution in the body.
Result of Action
Based on the known action of sulfonamides, it can be inferred that this compound may lead to the inhibition of bacterial growth by interfering with the synthesis of folate, a crucial component for bacterial dna growth and cell division .
Action Environment
It is known that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1-ethyl-3-chloropyrazole with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, leading to the formation of sulfonic acids or sulfinamides.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, sulfonic acids, and various imine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is utilized in the production of agrochemicals and dyes, owing to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl
Uniqueness
Compared to similar compounds, 5-Chloro-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both chloro and sulfonamide groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-1-ethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O2S/c1-2-9-5(6)4(3-8-9)12(7,10)11/h3H,2H2,1H3,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEIYPLHRGBQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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